
4-Bromo-3-hydroxypyridine
概要
説明
Synthesis Analysis
The synthesis of brominated pyridines, including 4-Bromo-3-hydroxypyridine, involves halogenation reactions that introduce bromine atoms into the pyridine ring. These reactions are typically carried out using bromine or bromine-releasing compounds under controlled conditions. For example, the self-condensation of 4-bromopyridine can produce a variety of brominated pyridine derivatives, highlighting the versatility of bromopyridines in synthesis protocols (Feast & Tsibouklis, 1994).
Molecular Structure Analysis
The crystal structure of brominated pyridines reveals the presence of both the 4-hydroxypyridine and 4-pyridone tautomers, as demonstrated by the disordered proton occupying the O-H and N-H positions equally. This tautomeric behavior is crucial for understanding the chemical reactivity and interaction capabilities of 4-Bromo-3-hydroxypyridine. Hydrogen and halogen bonding play significant roles in stabilizing the crystal structure of these compounds (Monroe & Turnbull, 2019).
Chemical Reactions and Properties
The chemical reactivity of 4-Bromo-3-hydroxypyridine is influenced by the presence of the bromine atom, which can participate in various organic transformations, including cross-coupling reactions. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, making the pyridine ring a reactive site for nucleophilic attack. For instance, siloxane-based cross-coupling of bromopyridine derivatives has been studied for the synthesis of complex organic molecules, showcasing the utility of brominated pyridines in organic synthesis (McElroy & DeShong, 2003).
科学的研究の応用
N- and O-Arylation : It is used in N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines, as explored by Altman and Buchwald (2007) in their work on Cu-catalyzed arylation (Altman & Buchwald, 2007).
Study of Enolic Forms in Gas Phase : Maquestiau et al. (1975) used it to study the enolic forms of 3- and 4-hydroxypyridines in the gas phase (Maquestiau et al., 1975).
Investigating Tautomeric Structures : The compound aids in investigating the tautomeric structures of hydroxypyridines, as noted by Kolder and Hertog (2010) (Kolder & Hertog, 2010).
Potential in Treating Thalassaemia : Hider and Lerch (1989) discussed its potential application in treating thalassaemia as an orally active chelator of iron(III) (Hider & Lerch, 1989).
Synthesis of Tropolones : Katritzky et al. (1979) utilized it in one-pot reactions to synthesize 4-cyanotropolone and 4-methoxycarbonyltropolone (Katritzky et al., 1979).
Producing Palladium Complexes : Yih et al. (2009) used it in the oxidative addition reaction to produce palladium complexes (Yih et al., 2009).
Aromatic Nucleophilic Substitution : You and Twieg (1999) demonstrated its use in efficient aromatic nucleophilic substitution reactions, producing N-aryl-4(1H)-pyridones (You & Twieg, 1999).
Studying Halogen Atom Migration : Hertog and Schogt (2010) utilized it in studying halogen atom migration in its halogeno-derivatives (Hertog & Schogt, 2010).
Potential Antimalarial Applications : Dehkordi et al. (2008) explored its potential antimalarial applications due to its selective binding to iron and non-toxic effects on mammalian cells (Dehkordi, Liu, & Hider, 2008).
Preparation of Bromoderivatives : Hertog et al. (2010) reported its use in the preparation of bromoderivatives of 3-hydroxypyridine (Hertog, Schepman, Bruyn, & Thysse, 2010).
Understanding Action Mechanisms in Solar Radiation Damage : Garcia et al. (2017) indicated that studying hydroxypyridine derivatives' excited states could contribute to understanding their action mechanisms in preventing solar radiation damage (Garcia et al., 2017).
Designing Novel Antibacterial Compounds : Sabet et al. (2012) showed that 3-hydroxypyridine-4-one derivatives exhibit good inhibitory activity against bacterial strains, aiding in designing novel antibacterial compounds (Sabet et al., 2012).
Reaction with Hydrochloric Acid : Hertog and Bruyn (2010) studied its reactions when heated with hydrochloric acid, forming 2-chloro-3-hydroxypyridine and corresponding dihydroxypyridines (Hertog & Bruyn, 2010).
Preparation Methodology : Banerji et al. (1977) discussed its preparation through adduct bromination followed by retro-addition (Banerji et al., 1977).
Microbial Metabolism Study : Watson et al. (1974) studied the enzyme responsible for converting 4-hydroxypyridine into pyridine-3,4-diol (Watson, Houghton, & Cain, 1974).
Laser Dye Synthesis : Naumann and Langhals (1990) noted its use in the simple one-step synthesis of laser dyes with large Stokes shifts (Naumann & Langhals, 1990).
Inhibition of Mammalian Tyrosine Hydroxylase : Liu et al. (2001) explored its role in controlling the ability of 3-hydroxypyridin-4-ones to inhibit mammalian tyrosine hydroxylase (Liu et al., 2001).
Synthetic Utility in Chemistry : Johnson, Tetrick, and Walton (1990) discussed its conversion in synthetic chemistry applications (Johnson, Tetrick, & Walton, 1990).
Safety and Hazards
4-Bromo-3-hydroxypyridine is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
将来の方向性
While specific future directions for 4-Bromo-3-hydroxypyridine are not mentioned in the search results, research on related compounds like 3-bromo-2-Hydroxypyridine is ongoing . These studies involve the optimization of molecular structures and the investigation of physicochemical properties, which could potentially guide future research on 4-Bromo-3-hydroxypyridine .
作用機序
Target of Action
It is known to be used as an intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
The mode of action of 4-Bromo-3-hydroxypyridine is largely dependent on its use in specific chemical reactions. For instance, it is known to be used in Suzuki–Miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. In this context, 4-Bromo-3-hydroxypyridine would interact with a palladium catalyst and an organoboron compound to form a new carbon-carbon bond .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of organic molecules .
Result of Action
As a chemical intermediate, its primary effect is likely the alteration of molecular structures through the formation of new carbon-carbon bonds in Suzuki–Miyaura cross-coupling reactions .
Action Environment
The action, efficacy, and stability of 4-Bromo-3-hydroxypyridine are influenced by various environmental factors. These include the presence of other reactants, the type and amount of catalyst used, the temperature and pH of the reaction environment, and the solvent in which the reaction takes place .
特性
IUPAC Name |
4-bromopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-4-1-2-7-3-5(4)8/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVSFCXUHPVAFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376205 | |
| Record name | 4-Bromo-3-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-hydroxypyridine | |
CAS RN |
161417-28-3 | |
| Record name | 4-Bromo-3-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromopyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the reactivity of 4-bromo-3-hydroxypyridine with acrylonitrile differ from that of 3-hydroxypyridine?
A2: While both 3-hydroxypyridine and its derivative, 4-bromo-3-hydroxypyridine, can react with acrylonitrile, their reaction pathways differ. 3-Hydroxypyridine undergoes a two-step reaction involving a 1,3-dipolar addition followed by a Michael addition []. The research provided doesn't detail the specific reaction of 4-bromo-3-hydroxypyridine with acrylonitrile. It suggests that introducing a bromine substituent at the 4-position might alter the reactivity compared to 3-hydroxypyridine, potentially influencing the reaction pathway or product yield.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


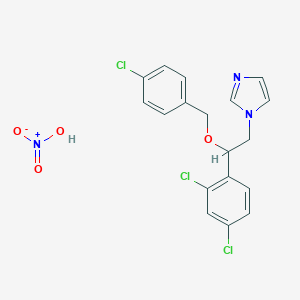

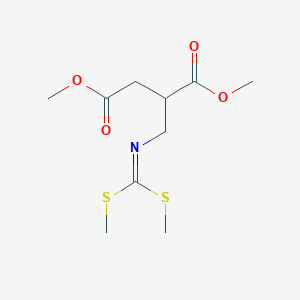
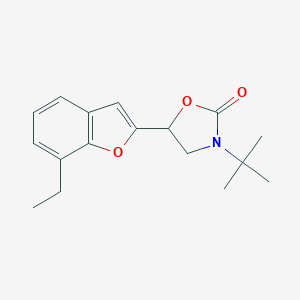
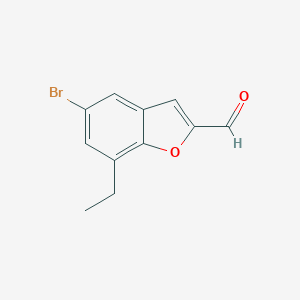
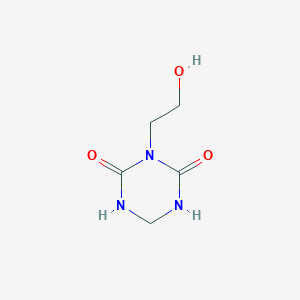
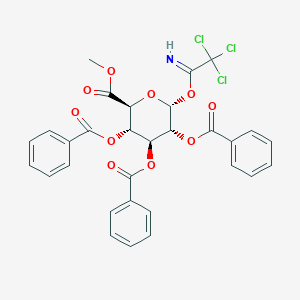
![N-Acetyl-S-[N-(2-phenylethyl)thiocarbamoyl]-L-cysteine](/img/structure/B17568.png)

![2-Amino-5-[[1-(carboxymethylamino)-3-decylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B17572.png)
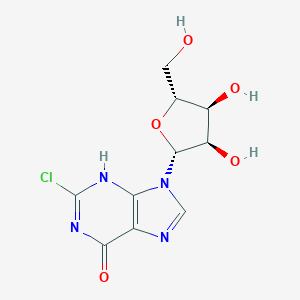
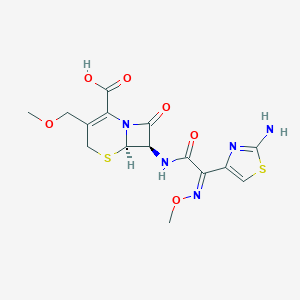
![1,3-Bis[bis[2-hydroxy-3-(methacryloyloxy)propyl]aminomethyl]cyclohexane](/img/structure/B17581.png)